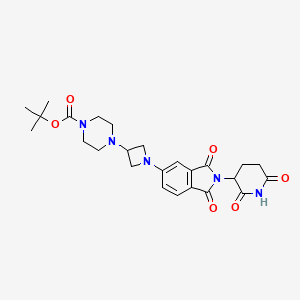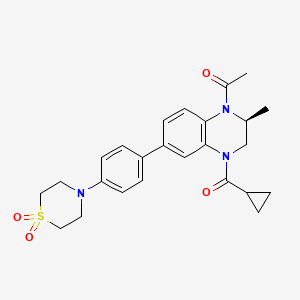
Antibacterial agent 196
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.46 μg/mL . The discovery and development of such compounds are crucial in the fight against bacterial and fungal infections, especially in the context of rising antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 196 involves the formation of the oxime ether structure within the coumarin derivative. The specific synthetic route and reaction conditions are detailed in the literature, which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and adhering to industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 196 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also impact the compound’s properties.
Substitution: This involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield different coumarin derivatives, while substitution reactions could produce a variety of oxime ether-containing compounds.
Aplicaciones Científicas De Investigación
Antibacterial agent 196 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxime ether-containing coumarin derivatives.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential as an antifungal agent in treating infections caused by Rhizoctonia solani and other pathogens.
Mecanismo De Acción
The mechanism of action of antibacterial agent 196 involves its interaction with the fungal cell wall and mitochondria. The compound induces the sprawling growth of hyphae, distorts the outline of cell walls, and reduces the number of mitochondria in Rhizoctonia solani . This disruption of cellular structures and functions ultimately leads to the inhibition of fungal growth and activity.
Comparación Con Compuestos Similares
Coumarin Derivatives: Other coumarin derivatives with similar structures and antifungal activities.
Oxime Ether Compounds: Compounds containing oxime ether structures that exhibit antifungal or antibacterial properties.
Uniqueness: Antibacterial agent 196 is unique due to its specific combination of a coumarin backbone and an oxime ether functional group. This structural uniqueness contributes to its potent antifungal activity and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C11H7Cl2NO3 |
|---|---|
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
4,6-dichloro-3-[(E)-methoxyiminomethyl]chromen-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-14-5-8-10(13)7-4-6(12)2-3-9(7)17-11(8)15/h2-5H,1H3/b14-5+ |
Clave InChI |
KNNVCGARVUUHDE-LHHJGKSTSA-N |
SMILES isomérico |
CO/N=C/C1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
SMILES canónico |
CON=CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


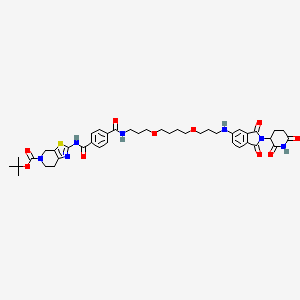
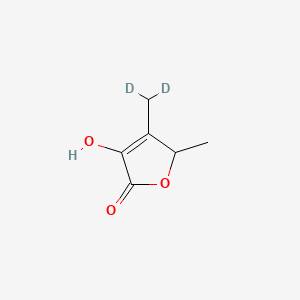
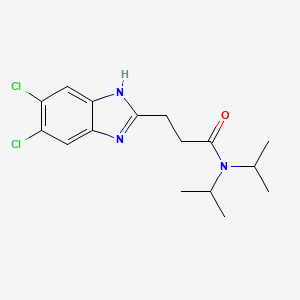
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

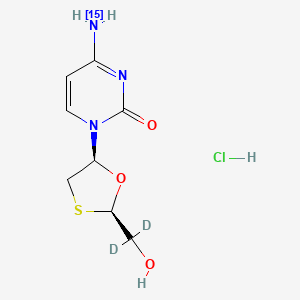
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)
